Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is characterized by the presence of two piperidine rings, a benzylsulfonyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions. Common reagents include piperidine and ethyl chloroformate.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions using benzylsulfonyl chloride and a base such as triethylamine.
Coupling Reactions: The final step involves coupling the piperidine rings with the benzylsulfonyl group and the ethyl ester group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-piperidinecarboxylate
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
- 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid ethyl ester
Uniqueness
Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate is unique due to the presence of both the benzylsulfonyl group and the dual piperidine rings. This structural complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from other piperidine derivatives.
Properties
Molecular Formula |
C21H30N2O5S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 1-(1-benzylsulfonylpiperidine-4-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C21H30N2O5S/c1-2-28-21(25)19-8-12-22(13-9-19)20(24)18-10-14-23(15-11-18)29(26,27)16-17-6-4-3-5-7-17/h3-7,18-19H,2,8-16H2,1H3 |
InChI Key |
INXLBURTMZFYKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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